Field: Organic Chemistry
Application: Oxazoles are used in the synthesis of new chemical entities in medicinal chemistry.
Method: The number of synthetic strategies directed toward oxazole assembly has increased over the years.
Results: The chemistry and synthetic applications of oxazoles were first covered comprehensively in 1986.
Field: Medicinal Chemistry
Application: Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities.
Method: Various oxazole derivatives are synthesized and screened for their various biological activities.
Results: Oxazole derivatives have shown diverse biological potential in the new millennium.
Field: Microbiology
Application: Oxazole derivatives, including benzoxazole, have been found to have antimicrobial activity.
Results: Presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A.
Field: Psychiatry
Application: Benzo[d]imidazo[2,1-b]thiazoles, a type of oxazole derivative, have been reported to serve as a potent non-sedative anxiolytic.
Field: Pharmacology
Application: Oxazole derivatives have shown anti-inflammatory activity.
Method: Various oxazole derivatives are synthesized and screened for their anti-inflammatory activity.
Field: Endocrinology
Application: Oxazole derivatives have shown antidiabetic activity.
Method: Various oxazole derivatives are synthesized and screened for their antidiabetic activity.
Methyl benzo[d]oxazole-2-carboxylate is an organic compound characterized by its unique structure, which features a benzo[d]oxazole ring fused with a carboxylate group. Its molecular formula is , and it is recognized for its potential applications in pharmaceuticals and material science. The compound has garnered attention due to its biological activities and its role as an intermediate in various synthetic pathways.
The biological activity of methyl benzo[d]oxazole-2-carboxylate has been explored in various studies. It exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The compound has also shown potential in anti-inflammatory and anticancer activities, indicating its relevance in medicinal chemistry . Its derivatives have been investigated for their ability to inhibit specific biological pathways, further highlighting its pharmacological importance.
Several synthesis methods for methyl benzo[d]oxazole-2-carboxylate have been reported:
Methyl benzo[d]oxazole-2-carboxylate finds applications in various fields:
Interaction studies involving methyl benzo[d]oxazole-2-carboxylate have focused on its binding affinity with biological targets. For instance, studies indicate that it can interact with specific enzymes or receptors involved in disease pathways, which underscores its potential as a therapeutic agent . Computational studies have also been employed to predict these interactions, providing insights into its mechanism of action at the molecular level.
Methyl benzo[d]oxazole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzo[d]oxazole | Basic oxazole structure | Found in various natural products |
Methyl oxazole | Contains a methyl group at position 5 | Exhibits different reactivity patterns |
2-Carbomethoxybenzo[d]oxazole | Contains a carbomethoxy group | Enhanced solubility and potential bioactivity |
Benzo[d]thiazole | Thiazole ring instead of oxazole | Different biological activity profile |
Methyl benzo[d]oxazole-2-carboxylate stands out due to its specific carboxylate functionality, which enhances its reactivity and biological activity compared to similar compounds. Its unique structural features allow for diverse applications across various scientific fields.
Benzoxazole chemistry traces its origins to early 20th-century heterocyclic synthesis, with foundational work on oxazole derivatives laying the groundwork for fused-ring systems. The synthesis of benzoxazole itself emerged from explorations of aromatic heterocycles, driven by interest in their stability and reactivity. Methyl benzo[d]oxazole-2-carboxylate (CAS 27383-86-4) represents a functionalized derivative, incorporating a methyl ester group at the 2-position. Its development aligns with trends in medicinal chemistry, where oxazole-based scaffolds are valued for bioisosterism and pharmacological activity.
Key milestones in benzoxazole chemistry:
Era | Development | Significance |
---|---|---|
Early 20th century | Synthesis of benzoxazole core | Established aromatic stability of fused oxazole-benzene systems |
1950s–1980s | Derivatization studies | Introduction of substituents for enhanced reactivity |
1990s–present | Medicinal applications | Targeting anti-inflammatory, anticancer, and antimicrobial properties |
Recent advances in electrochemical synthesis and catalytic methodologies have further expanded access to benzoxazole derivatives, including Methyl benzo[d]oxazole-2-carboxylate.
Methyl benzo[d]oxazole-2-carboxylate belongs to the benzoxazole family, a benzene ring fused to an oxazole heterocycle. The IUPAC nomenclature follows systematic rules for fused heterocycles:
Classification hierarchy:
Level | Category | Example |
---|---|---|
Primary | Heterobicyclic (benzoxazole) | C₇H₅NO |
Secondary | Substituted benzoxazole | Methyl benzo[d]oxazole-2-carboxylate (C₉H₇NO₃) |
Tertiary | Ester-functionalized derivative | Methyl ester at C2 |
The compound is distinct from isomeric structures like 6-methylbenzo[d]oxazole-2-carboxylate (CID 13775885), which differ in substituent placement.
Oxazole derivatives are prized in medicinal chemistry for their bioisosteric properties, enabling interactions with biological targets. Methyl benzo[d]oxazole-2-carboxylate serves as a key intermediate in synthesizing bioactive molecules, leveraging its:
Applications in drug discovery:
The molecular structure of Methyl benzo[d]oxazole-2-carboxylate features:
Structural analogs and comparisons:
Compound | CAS | Molecular Formula | Key Difference |
---|---|---|---|
Benzo[d]oxazole | 273-53-6 | C₇H₅NO | Lack of ester group |
Methyl 6-methylbenzo[d]oxazole-2-carboxylate | 13775885 | C₁₀H₉NO₃ | Methyl group at C6 |
2-Methylbenzo[d]oxazole-6-carboxylic acid | 136663-23-5 | C₁₀H₉NO₂ | Carboxylic acid at C6 |
The ester functionality at C2 distinguishes Methyl benzo[d]oxazole-2-carboxylate from non-esterified analogs, influencing solubility and reactivity.
Benzoxazole scaffolds dominate synthetic chemistry due to their:
Recent synthetic advancements:
Method | Catalyst/Conditions | Yield | Reference |
---|---|---|---|
Electrochemical oxidation | I(III) mediator | 90–98% | |
BAIL gel-catalyzed condensation | Solvent-free, 130°C | 98% | |
Microwave-assisted synthesis | TiCl₄/DMF | 85% |
Methyl benzo[d]oxazole-2-carboxylate’s ester group facilitates further functionalization, positioning it as a pivotal intermediate in multi-step syntheses.
Methyl benzo[d]oxazole-2-carboxylate is typically synthesized via:
Key reaction conditions:
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Esterification | NaOH/EtOH, HCl | 20°C | 2 h | 97% |
Cyclization | Acetyl chloride, xylene | Reflux | 6 h | 90% |
The methyl ester group undergoes:
Structural modifications:
Transformation | Reagent | Product | Application |
---|---|---|---|
Ester → Carboxylic acid | NaOH/H₂O | 2-Carboxylic acid | Metal chelation studies |
Ester → Amide | NH₃/EtOH | 2-Carboxamide | Bioactive analogs |
Methyl benzo[d]oxazole-2-carboxylate derivatives exhibit:
Bioactive derivatives:
Derivative | Target | Activity | Reference |
---|---|---|---|
2-Sulfonamide | COX-2 | Anti-inflammatory | |
5-Fluorinated | EGFR | Anticancer | |
6-Methoxy | HIV protease | Antiviral |
The compound’s ester group enables applications in:
Industrial relevance:
Application | Property | Example Use |
---|---|---|
Photoresists | Radiation sensitivity | Lithography |
Detergents | Fluorescent whitening | Optical brighteners |
Methyl benzo[d]oxazole-2-carboxylate is an organic heterocyclic compound with the molecular formula C₉H₇NO₃ [1] [2]. The compound possesses a molecular weight of 177.16 g/mol, as determined through high-resolution mass spectrometry analysis [1] [3]. This benzoxazole derivative is officially registered under the Chemical Abstracts Service (CAS) number 27383-86-4, which serves as its unique identifier in chemical databases worldwide [1] [2] [3].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl benzo[d]oxazole-2-carboxylate [1]. The structural representation includes a benzoxazole ring system fused to a carboxylate ester functional group, with the methyl ester positioned at the 2-position of the oxazole ring [1]. The compound's canonical SMILES notation is documented as COC(=O)C1=NC2=CC=CC=C2O1, while its InChI key is recorded as YDKNBNOOCSNPNS-UHFFFAOYSA-N [1].
Property | Value |
---|---|
Molecular Formula | C₉H₇NO₃ |
Molecular Weight | 177.16 g/mol |
CAS Number | 27383-86-4 |
IUPAC Name | methyl benzo[d]oxazole-2-carboxylate |
InChI Key | YDKNBNOOCSNPNS-UHFFFAOYSA-N |
Methyl benzo[d]oxazole-2-carboxylate crystallizes in the monoclinic crystal system with space group P₂₁ [4] [5]. Single crystal X-ray diffraction analysis reveals that the compound exhibits an almost planar molecular geometry with minimal deviation from planarity [4] [5]. The crystallographic data indicates that the N1—C1 bond, corresponding to a double bond within the oxazole ring, measures 1.293(2) Å, which is significantly shorter than other bonds in the oxazole cycle that exceed 1.36 Å [4] [5].
The molecular planarity is characterized by a torsion angle of N1—C1—C2—O3 = −6.7(2)°, indicating near-coplanarity of the ring system [4] [5]. The heterocyclic oxygen atom O1 and the carbonyl oxygen atom O2 are positioned on the same side relative to the long molecular axis [4] [5]. In the crystal structure, molecules display a flattened herringbone arrangement, typical of the γ packing type commonly observed in planar aromatic compounds [4] [5].
The crystal packing is stabilized through multiple intermolecular interactions including strong C—H⋯N hydrogen bonds and weak C—H⋯O hydrogen bonds [4] [5]. Additionally, the structure exhibits π–π stacking interactions with a centroid-to-centroid distance of 3.6640(11) Å between adjacent molecules [4] [5]. These stacking molecules are slipped in both lengthwise and widthwise directions, contributing to the overall crystal stability [4] [5].
Crystallographic Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P₂₁ |
N1—C1 Bond Length | 1.293(2) Å |
Planarity Torsion Angle | −6.7(2)° |
π–π Stacking Distance | 3.6640(11) Å |
The melting point of methyl benzo[d]oxazole-2-carboxylate has been experimentally determined to be 99°C through differential scanning calorimetry and capillary melting point apparatus measurements [1]. This thermal transition represents the temperature at which the crystalline solid phase transforms into the liquid phase under standard atmospheric pressure conditions [1]. The relatively moderate melting point is consistent with the molecular structure, which contains both aromatic stabilization from the benzoxazole ring system and polar interactions from the carboxylate ester functionality [1].
The melting point determination provides valuable information about the intermolecular forces present in the solid state, including hydrogen bonding interactions and van der Waals forces between adjacent molecules [1]. The observed melting point of 99°C falls within the typical range for substituted benzoxazole derivatives, reflecting the balance between molecular rigidity from the fused ring system and the flexibility introduced by the methyl ester substituent [1].
The boiling point of methyl benzo[d]oxazole-2-carboxylate is reported as 272.3±23.0°C at standard atmospheric pressure (760 mmHg) [1]. This thermodynamic property represents the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, resulting in phase transition from liquid to vapor [1]. The relatively high boiling point compared to the melting point indicates strong intermolecular forces in the liquid phase, primarily attributed to dipole-dipole interactions and potential hydrogen bonding involving the carbonyl oxygen and the nitrogen atom in the oxazole ring [1].
The uncertainty range of ±23.0°C reflects the computational prediction methods used for boiling point estimation, which account for molecular structure, functional group contributions, and intermolecular interaction parameters [1]. This boiling point characteristic is important for synthetic applications, purification procedures, and storage considerations for the compound [1].
The density of methyl benzo[d]oxazole-2-carboxylate is determined to be 1.288±0.06 g/cm³ at room temperature under standard conditions [1]. This physical property reflects the mass per unit volume of the compound and is influenced by molecular packing efficiency in the solid or liquid state [1]. The density value is consistent with aromatic heterocyclic compounds containing nitrogen and oxygen heteroatoms, which typically exhibit higher densities than purely hydrocarbon systems due to the presence of electronegative atoms [1].
The density measurement provides essential information for various practical applications, including solvent selection for recrystallization, calculation of molar volumes, and determination of solution concentrations [1]. The uncertainty of ±0.06 g/cm³ accounts for temperature variations and measurement precision limitations in density determination methods [1].
Thermodynamic Property | Value |
---|---|
Melting Point | 99°C |
Boiling Point | 272.3±23.0°C |
Density | 1.288±0.06 g/cm³ |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl benzo[d]oxazole-2-carboxylate through both proton (¹H) and carbon-13 (¹³C) NMR analysis [6] [7]. In ¹H NMR spectra recorded in deuterated chloroform, the aromatic protons of the benzoxazole ring system appear as multiplet signals between 7.35-7.95 ppm, reflecting the characteristic chemical shift range for aromatic protons in heterocyclic systems [6] [7]. The methyl ester protons exhibit a singlet signal at approximately 4.00 ppm, consistent with the electron-withdrawing effect of the adjacent carbonyl group [6] [7].
The ¹³C NMR spectrum reveals distinct carbon signals corresponding to different structural elements within the molecule [6] [7]. The carbonyl carbon of the ester group appears at approximately 165 ppm, characteristic of carboxylate ester functional groups [6] [8]. The aromatic carbons of the benzoxazole ring system display signals in the range of 110-165 ppm, with the quaternary carbon at the 2-position of the oxazole ring showing characteristic downfield shifts due to the electron-withdrawing nature of the carboxylate substituent [6] [7]. The methyl carbon of the ester group appears at approximately 52 ppm, typical for methyl carboxylate esters [6] [8].
NMR Signal | Chemical Shift (ppm) | Assignment |
---|---|---|
¹H NMR Aromatic | 7.35-7.95 | Benzoxazole ring protons |
¹H NMR Methyl | 4.00 | Ester methyl protons |
¹³C NMR Carbonyl | ~165 | Carboxylate carbon |
¹³C NMR Methyl | ~52 | Ester methyl carbon |
Infrared spectroscopy of methyl benzo[d]oxazole-2-carboxylate reveals characteristic absorption bands that provide structural fingerprinting information [9] [10]. The carbonyl stretching vibration of the ester group appears as a strong absorption band at approximately 1750-1735 cm⁻¹, typical for aliphatic ester compounds [10]. This frequency range is consistent with the electron-withdrawing nature of the benzoxazole ring system, which affects the carbonyl bond strength [10].
The aromatic C=C stretching vibrations appear in the region of 1600-1500 cm⁻¹, characteristic of substituted benzene rings [9]. The C=N stretching vibration of the oxazole ring is observed around 1620-1650 cm⁻¹, reflecting the heterocyclic nature of the compound [9]. The C-O stretching vibrations from both the oxazole ring and the ester group appear in the region of 1200-1300 cm⁻¹ [9] [10]. Aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹, while the methyl C-H stretching appears around 2900-3000 cm⁻¹ [9].
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
C=O (ester) | 1750-1735 | Carbonyl stretch |
C=N (oxazole) | 1620-1650 | Oxazole ring |
C=C (aromatic) | 1600-1500 | Benzene ring |
C-O | 1200-1300 | Ester and oxazole |
Mass spectrometry analysis of methyl benzo[d]oxazole-2-carboxylate provides molecular ion identification and fragmentation pattern information [11] [12]. The molecular ion peak [M]⁺ appears at m/z 177, corresponding to the molecular weight of the compound [1]. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns typical of benzoxazole derivatives [11] [12].
The base peak in the mass spectrum often corresponds to the loss of the methoxycarbonyl group (COOCH₃, mass 59), resulting in a fragment ion at m/z 118 [11] [12]. Additional significant fragments include the loss of carbon monoxide (CO, mass 28) from various intermediate ions, and the formation of benzoxazole ring fragments through cleavage of the ester linkage [11] [12]. The fragmentation pattern provides structural confirmation and can be used for compound identification in complex mixtures [11] [12].
The mass spectral fragmentation behavior is influenced by the stability of the benzoxazole ring system and the electron-withdrawing nature of the carboxylate group [11] [12]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from potential isomers [11] [12].
Mass Fragment | m/z Value | Assignment |
---|---|---|
Molecular Ion | 177 | [M]⁺ |
Base Peak | 118 | [M-COOCH₃]⁺ |
CO Loss | Variable | [Fragment-CO]⁺ |
The solubility characteristics of methyl benzo[d]oxazole-2-carboxylate in different solvent systems are determined by the compound's molecular structure, which combines aromatic character from the benzoxazole ring with polar functionality from the carboxylate ester group [13] [14] [15]. The compound exhibits moderate polarity, making it soluble in organic solvents while demonstrating limited solubility in water due to its hydrophobic aromatic core [13] [14].
In polar aprotic solvents such as acetone and ethyl acetate, methyl benzo[d]oxazole-2-carboxylate shows good solubility due to favorable dipole-dipole interactions between the solvent molecules and the polar ester functionality [13] [15]. The compound also demonstrates solubility in alcoholic solvents like ethanol and methanol, where hydrogen bonding interactions can occur between the solvent and the nitrogen and oxygen atoms in the molecule [13] [15].
The solubility in chlorinated solvents such as dichloromethane and chloroform is enhanced by the aromatic nature of the benzoxazole ring system, which can participate in favorable van der Waals interactions with these solvents [13] [15]. In contrast, the compound exhibits poor solubility in non-polar solvents like hexane and petroleum ether due to the significant polar character introduced by the carboxylate ester group [13] [15]. The solubility profile is important for synthetic applications, purification methods, and formulation considerations [13] [15].
Solvent Type | Solubility | Interaction Mechanism |
---|---|---|
Water | Limited | Hydrophobic aromatic core |
Ethanol/Methanol | Good | Hydrogen bonding |
Acetone/Ethyl Acetate | Good | Dipole-dipole interactions |
Dichloromethane | Good | Van der Waals forces |
Hexane | Poor | Lack of polar interactions |